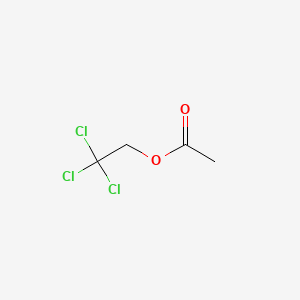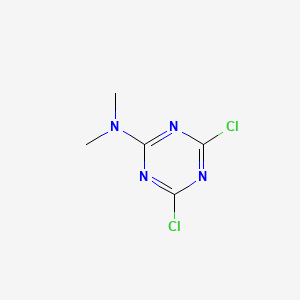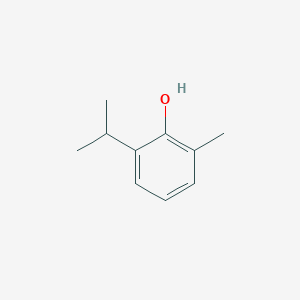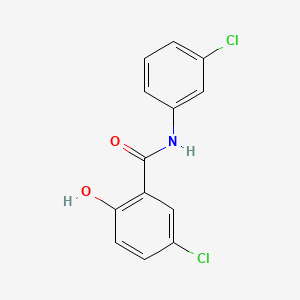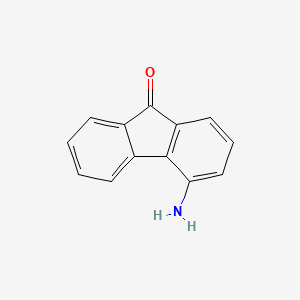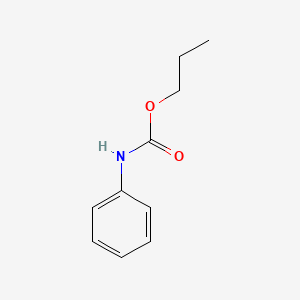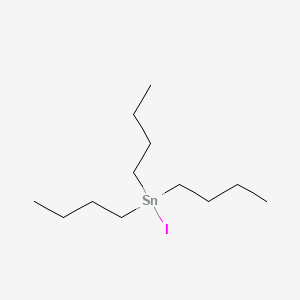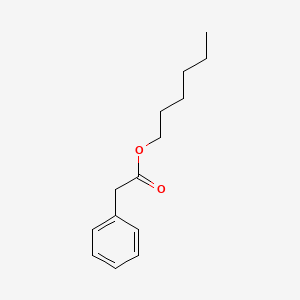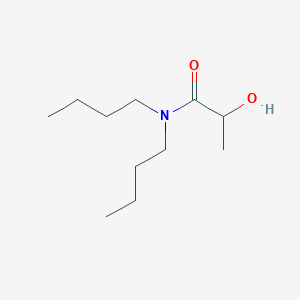
Z-Gly-glu-OH
Vue d'ensemble
Description
Z-Gly-glu-OH, also known as N-(Carbobenzyloxy)-L-glutamic acid, is a derivative of glutamic acid. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during the formation of peptide bonds. It is characterized by the presence of a benzyloxycarbonyl (Z) group attached to the amino acid glutamic acid, which helps in preventing unwanted side reactions during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-glu-OH typically involves the protection of the amino group of glutamic acid with a benzyloxycarbonyl (Z) group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of glutamic acid is protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. This results in the formation of N-(Carbobenzyloxy)-L-glutamic acid.
Coupling with Glycine: The protected glutamic acid is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This results in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can perform the protection, coupling, and deprotection steps in a controlled and efficient manner, ensuring high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the benzyloxycarbonyl group is oxidized to form corresponding oxides.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding free glutamic acid and glycine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups to modify the properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid or hydrochloric acid to remove the benzyloxycarbonyl group.
Major Products Formed:
Oxidation: Formation of oxides of the benzyloxycarbonyl group.
Reduction: Free glutamic acid and glycine.
Substitution: Modified derivatives of this compound with different protecting groups.
Applications De Recherche Scientifique
Z-Gly-glu-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis to protect amino groups and facilitate the formation of peptide bonds.
Biology: Employed in the study of protein structure and function by synthesizing specific peptides.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Mécanisme D'action
The mechanism of action of Z-Gly-glu-OH involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of glutamic acid, preventing unwanted side reactions during the coupling process. This allows for the selective formation of peptide bonds between specific amino acids. The molecular targets and pathways involved include the activation of carboxyl groups and the selective acylation of amino groups.
Comparaison Avec Des Composés Similaires
Z-Gly-OH: N-(Carbobenzyloxy)-glycine, used in peptide synthesis for protecting glycine.
Z-Ala-OH: N-(Carbobenzyloxy)-alanine, used for protecting alanine in peptide synthesis.
Z-Lys-OH: N-(Carbobenzyloxy)-lysine, used for protecting lysine in peptide synthesis.
Comparison: Z-Gly-glu-OH is unique due to the presence of both glycine and glutamic acid residues, making it suitable for synthesizing peptides that require these specific amino acids. Compared to other similar compounds, this compound offers the advantage of protecting multiple amino groups simultaneously, which is beneficial in complex peptide synthesis.
Propriétés
IUPAC Name |
2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O7/c18-12(17-11(14(21)22)6-7-13(19)20)8-16-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGBOEMFZSZCMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3916-39-0 | |
| Record name | NSC89635 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89635 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



